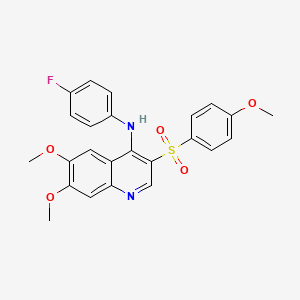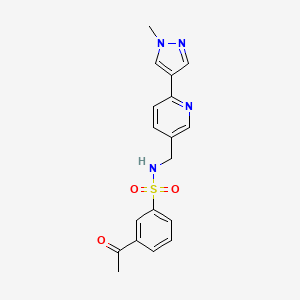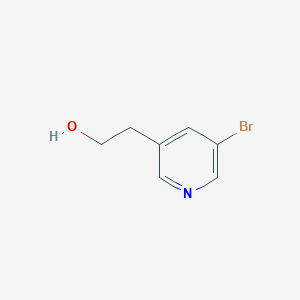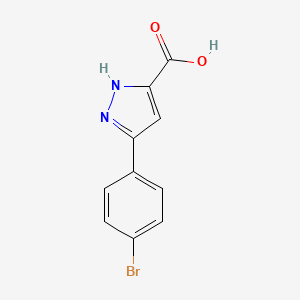
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been investigated for its anticancer properties. Studies have shown that N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X inhibits the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels. In drug discovery, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been used as a lead compound to develop new drugs with improved pharmacokinetic properties. In material science, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been studied for its luminescent properties, which make it a potential candidate for the development of organic light-emitting diodes.
作用機序
The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In addition, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Physiologically, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to induce apoptosis and inhibit the formation of new blood vessels, which are hallmark features of cancer.
実験室実験の利点と制限
The advantages of using N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X in lab experiments include its potent anticancer properties, its ability to interact with various cellular targets, and its potential applications in drug discovery and material science. The limitations of using N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the research on N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X include further studies to fully understand its mechanism of action and cellular targets, the development of new derivatives and analogs, the exploration of its potential applications in material science, and the investigation of its use as a lead compound for the development of new drugs.
合成法
The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X involves a multi-step process that utilizes various reagents and solvents. The initial step involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinoline-4-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then treated with p-anisidine and para-toluenesulfonic acid to obtain the final product. The overall yield of the synthesis process is approximately 60%.
特性
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKNEXWUCCHCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)




![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)